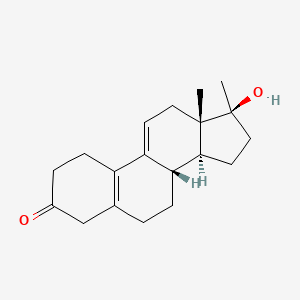

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” is a synthetic analog of testosterone . It is also known by other names such as Estra-4,9,11-trien-3-one, 17-β-hydroxy-, RU 2341, Trenbolone, 17-β-Trenbolone, Trienbolone, 17β-Hydroxyestra-4,9,11-trien-3-one . It has the molecular formula C18H22O2 and a molecular weight of 270.3661 .

Synthesis Analysis

The synthesis of “this compound” involves complex biochemical processes. The enzyme 3beta/17beta-hydroxysteroid dehydrogenase (3beta/17beta-HSD) plays a crucial role in its synthesis . This enzyme is involved in the reversible reduction/dehydrogenation of the oxo/beta-hydroxy groups at different positions of steroidal substrates .

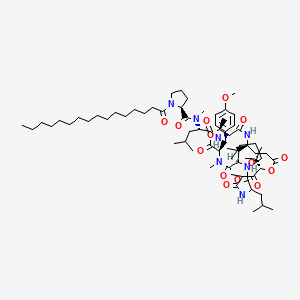

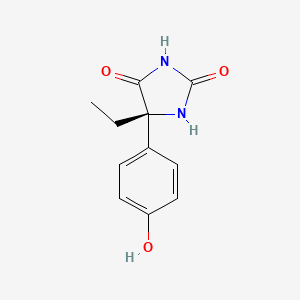

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational tools and techniques . These tools can provide insights into the pattern recognition of secondary structure patterns and interfaces with other molecules .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be predicted based on its physicochemical properties . Automated reaction databases and reaction network analysis can be used to extract reaction templates and understand the possible transformations this molecule can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . These properties include molecular weight, hydrophobicity, hydrogen bonding, charge distribution, solubility, and permeability .

Mecanismo De Acción

“(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” binds to androgen receptors (ARs) with approximately three times the affinity of testosterone . It has been shown to augment skeletal muscle mass and bone growth and reduce adiposity in a variety of mammalian species . In addition to its direct actions through ARs, it may also exert anabolic effects by altering the action of endogenous growth factors or inhibiting the action of glucocorticoids .

Direcciones Futuras

The metabolism of “(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” provides a basis for future research evaluating its safety and efficacy as a means of combating muscle and bone wasting conditions, obesity, and/or androgen insensitivity syndromes in humans . This is similar to the research directions of other selective androgen receptor modulators (SARMs) which are currently in development .

Propiedades

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,16-17,21H,3-6,8-11H2,1-2H3/t16-,17+,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXJKYOXSOIPHO-XWSJACJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857794 |

Source

|

| Record name | (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7753-50-6 |

Source

|

| Record name | (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

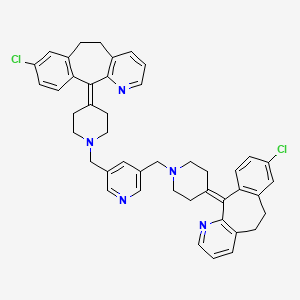

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

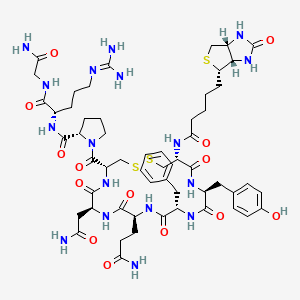

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)